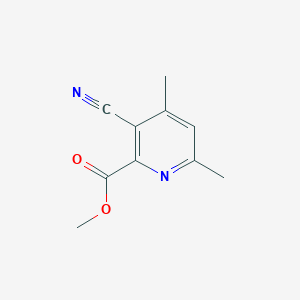
Methyl 3-Cyano-4,6-dimethylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Cyano-4,6-dimethylpicolinate is an organic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.1986 g/mol It is a derivative of picolinic acid and is characterized by the presence of a cyano group and two methyl groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-Cyano-4,6-dimethylpicolinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Methyl 3-Cyano-4,6-dimethylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Methyl 3-Cyano-4,6-dimethylpicolinate has several scientific research applications:
作用機序
The mechanism of action of Methyl 3-Cyano-4,6-dimethylpicolinate involves its interaction with molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other cyano-substituted picolinates and derivatives of picolinic acid. Examples include:
- Methyl 3-Cyano-4-methylpicolinate
- Methyl 3-Cyano-6-methylpicolinate
- Ethyl 3-Cyano-4,6-dimethylpicolinate
Uniqueness
Methyl 3-Cyano-4,6-dimethylpicolinate is unique due to the specific positioning of the cyano and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
methyl 3-cyano-4,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-7(2)12-9(8(6)5-11)10(13)14-3/h4H,1-3H3 |
InChIキー |
XCMMSTIMEUFUPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C#N)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


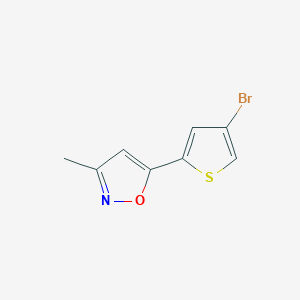

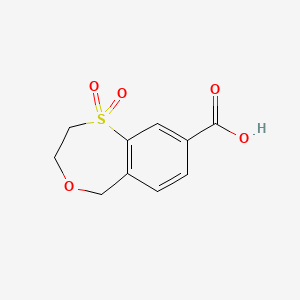
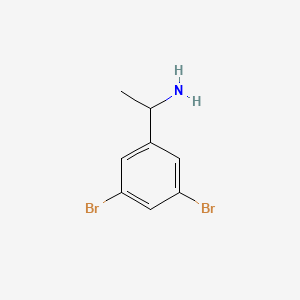
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

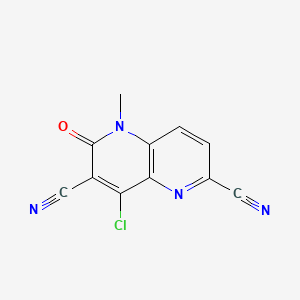

![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)

![Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate](/img/structure/B13683120.png)
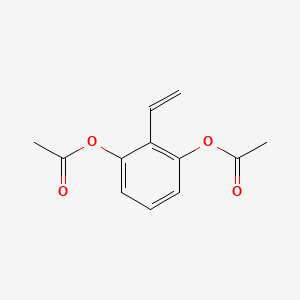
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

